molecular formula C21H21ClFN5O2S B11389766 6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11389766
M. Wt: 461.9 g/mol
InChI Key: QCKHXYCUWSDMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, methoxy, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiadiazine rings, followed by the introduction of the various substituents. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various halogenated compounds. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of halogen and methoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
  • 6-(3-Chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Uniqueness

The uniqueness of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C21H21ClFN5O2S

Molecular Weight

461.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H21ClFN5O2S/c1-3-4-17-25-26-21-28(17)27-18(12-5-10-16(30-2)15(22)11-12)19(31-21)20(29)24-14-8-6-13(23)7-9-14/h5-11,18-19,27H,3-4H2,1-2H3,(H,24,29)

InChI Key

QCKHXYCUWSDMPE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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